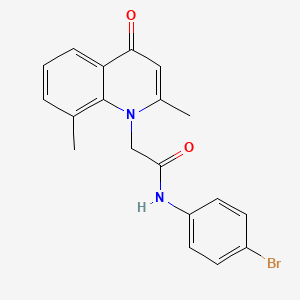

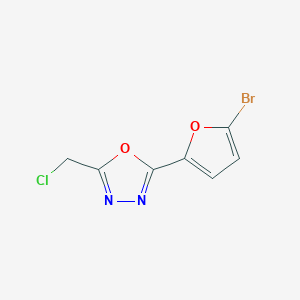

![molecular formula C13H12N2O2 B2555894 N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide CAS No. 885952-07-8](/img/structure/B2555894.png)

N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

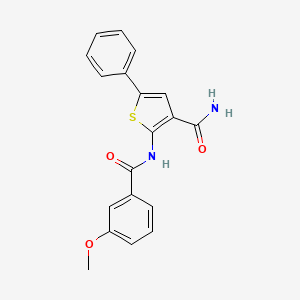

“N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide” is a specific form of dihydroxybiphenyl . Dihydroxybiphenyls are a group of compounds that have two hydroxy groups attached to a biphenyl molecule .

Synthesis Analysis

While specific synthesis methods for “N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide” were not found, a related compound, 4,4’-dihydroxy- (1,1’-biphenyl)-3,3’-dicarboxylic acid, has been used in the synthesis of metal-organic frameworks (MOFs) for gas separation and storage .Wissenschaftliche Forschungsanwendungen

Transition-Metal Complexes and Biological Activities

Research by Belkhir-Talbi et al. (2021) focused on the synthesis and characterization of coordination compounds of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide with metals such as Cu, Co, and Zn. These complexes demonstrated antimicrobial and antioxidant activities, highlighting the compound's potential in creating new antimicrobial agents with specified biological activities. The study also explored the compounds' electrochemical behavior and ADMET (Absorption, Distribution, Metabolism, and Excretion) properties, indicating their potential as drug candidates (Belkhir-Talbi et al., 2021).

Aromatic Oligomers and Hetero Duplexes in Aqueous Solution

Gabriel and Iverson (2002) demonstrated the strong complexation between electron-deficient and electron-rich units in water, leading to the self-assembly of stable hetero duplexes. This research opens avenues for designing assemblies with programmable binding modes, crucial for the development of novel materials and nanotechnology applications (Gabriel & Iverson, 2002).

Novel Polymer Syntheses

Kricheldorf, Schwarz, and Nowatzky (1989) explored the synthesis of copoly(ester imide)s and homopoly(ester imide)s using N-(4-Carboxyphenyl)-4-acetoxyphthalimide. Their research contributes to the development of new materials with potential applications in high-performance plastics and fibers, demonstrating the versatility of carboximidamide derivatives in polymer chemistry (Kricheldorf et al., 1989).

Synthesis and Anti-Hyperglycemic Evaluation

Moustafa et al. (2021) synthesized novel carboximidamides with potential anti-hyperglycemic effects. This research highlights the therapeutic potential of carboximidamide derivatives in treating diabetes and related metabolic disorders, offering insights into new drug discovery and development pathways (Moustafa et al., 2021).

Eigenschaften

IUPAC Name |

N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIMHGBCEPLGQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

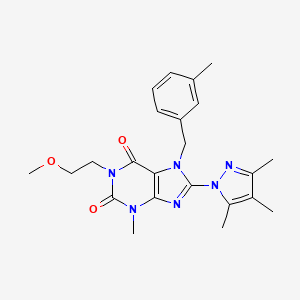

![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B2555815.png)

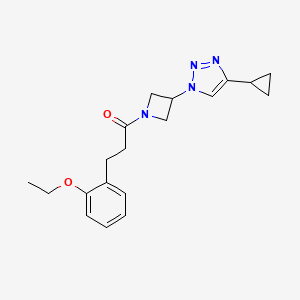

![N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2555822.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2555823.png)